Home > Products > Screening Compounds P28846 > N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-3H-quinoline-3-carboxamide
N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-3H-quinoline-3-carboxamide -

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-3H-quinoline-3-carboxamide

Catalog Number: EVT-15642889
CAS Number:
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, commonly referred to as Ivacaftor, is a synthetic compound with significant pharmaceutical applications. It was developed primarily as a treatment for cystic fibrosis, particularly for patients with specific mutations in the cystic fibrosis transmembrane conductance regulator gene. The compound is classified as a CFTR potentiator, which enhances the function of the defective protein associated with cystic fibrosis.

Source and Classification

Ivacaftor was first identified through high-throughput screening methods aimed at discovering compounds that could modulate the activity of the cystic fibrosis transmembrane conductance regulator. It is classified under quinoline derivatives and has been recognized for its ability to improve chloride transport in epithelial cells affected by cystic fibrosis mutations. The compound is marketed under the brand name Kalydeco by Vertex Pharmaceuticals and received FDA approval for clinical use in 2012.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves several key steps:

  1. Condensation Reaction: The process begins with the condensation of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol. This reaction is facilitated by coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and hydroxybenzotriazole in a solvent like N,N-dimethylformamide.
  2. Purification: After the condensation reaction, the crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound in a pure form .
  3. Crystallization: Various crystalline forms of Ivacaftor have been developed to enhance its stability and bioavailability. These forms are obtained through controlled crystallization processes .
Molecular Structure Analysis

Structure and Data

The molecular formula of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is C24H28N2O3, with a molecular weight of approximately 392.49 g/mol. Its structure features:

  • A quinoline core with a carbonyl group at position 4.
  • A hydroxyl group at position 5 of the phenyl ring.
  • Two tert-butyl groups at positions 2 and 4 of the phenyl ring.

The InChI key for this compound is PURKAOJPTOLRMP-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions that can modify its functional groups or improve its pharmacological properties:

  1. Deprotection Reactions: The compound can be subjected to deprotection conditions to remove protecting groups used during synthesis.
  2. Hydrogenation: Certain derivatives may undergo hydrogenation to modify their activity or solubility characteristics.
  3. Reactivity with Biological Targets: As a CFTR potentiator, Ivacaftor interacts specifically with mutated CFTR proteins, enhancing their function and promoting chloride ion transport across epithelial cell membranes .
Mechanism of Action

Process and Data

The mechanism of action of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves binding to the cystic fibrosis transmembrane conductance regulator protein. This binding stabilizes the open conformation of the channel, allowing for increased chloride ion flow across cell membranes. This action directly addresses the underlying defect in epithelial ion transport seen in cystic fibrosis patients with specific mutations (e.g., G551D mutation) .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide include:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethylformamide.

Chemical properties include:

  • Stability: The compound exhibits stability under standard storage conditions but may degrade under extreme pH or temperature variations.

Relevant safety data indicates that it should be handled with care due to potential irritant effects .

Applications

Scientific Uses

N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has significant applications in pharmacology:

  1. Cystic Fibrosis Treatment: As a CFTR potentiator, it is primarily used to treat patients with cystic fibrosis who have specific genetic mutations.
  2. Research Tool: The compound serves as an important tool in research aimed at understanding ion channel function and developing further therapeutics for cystic fibrosis and related disorders.
  3. Drug Development: Ongoing studies explore modifications to Ivacaftor's structure to enhance its efficacy or reduce side effects .

Properties

Product Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-3H-quinoline-3-carboxamide

IUPAC Name

N-(2,4-ditert-butyl-5-hydroxyphenyl)-4-oxo-3H-quinoline-3-carboxamide

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,15,27H,1-6H3,(H,26,29)

InChI Key

YGHHQAZCVFLZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2C=NC3=CC=CC=C3C2=O)O)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.